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Compound of Interest

Compound Name: JH-II-127

Cat. No.: B608186 Get Quote

JH-II-127: A Comparative Benchmarking Guide
for LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the LRRK2 inhibitor JH-II-127 against key

industry-standard inhibitors. The data presented is intended to facilitate informed decisions in

research and development involving LRRK2-targeted therapeutics.

Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease and

other neurodegenerative disorders. A number of potent and selective inhibitors have been

developed to modulate its activity. This guide benchmarks the pyrrolopyrimidine-based inhibitor,

JH-II-127, against other widely used and clinically relevant LRRK2 inhibitors, including LRRK2-

IN-1, MLi-2, GSK2578215A, and the clinical candidate BIIB122 (DNL151). The comparison

focuses on biochemical potency, cellular activity, and kinase selectivity.

Data Presentation
Table 1: Biochemical Potency of LRRK2 Inhibitors (IC50,
nM)
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Inhibitor
LRRK2 (Wild-
Type)

LRRK2
(G2019S)

LRRK2
(A2016T)

Reference(s)

JH-II-127 6.6 2.2 47.7 [1]

LRRK2-IN-1 13 6 2450 [2][3]

MLi-2 - 0.76 - [3][4][5][6][7][8]

GSK2578215A ~10 ~10 - [9]

BIIB122

(DNL151)

Potent and

selective

(specific IC50 not

publicly

disclosed)

Potent and

selective

(specific IC50 not

publicly

disclosed)

- [10][11][12][13]

Note: Direct comparison of IC50 values should be approached with caution due to potential

variations in assay conditions between different studies.

Table 2: Cellular Activity and Kinase Selectivity
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Inhibitor

Cellular
pLRRK2
(Ser935)
Inhibition

Kinase
Selectivity
Profile

Key Off-
Targets (if
known)

Brain
Penetrance

Reference(s
)

JH-II-127

Substantially

inhibits at

0.1–0.3 µM

Selective

over a panel

of 138

kinases

Not specified Yes [1][14][15][16]

LRRK2-IN-1
Effective in

cells

Inhibited 12

kinases out of

a panel of

442 at 10 µM

DCLK2,

MAPK7
Poor [2][3][17]

MLi-2
IC50 = 1.4

nM

>295-fold

selectivity

over 300

kinases

Not specified Yes [4][5][6][7][8]

GSK2578215

A

Substantially

inhibits at

0.3-1.0 µM in

peripheral

tissues

Highly

selective

across the

kinome

Not specified Poor [9]

BIIB122

(DNL151)

Robust target

engagement

in humans

Selective Not specified Yes
[10][11][12]

[13]

Experimental Protocols
LRRK2 In Vitro Kinase Assay
This protocol describes a typical biochemical assay to determine the IC50 value of an inhibitor

against purified LRRK2 protein.

Materials:

Recombinant LRRK2 protein (Wild-Type or mutant)
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Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

ATP solution

LRRKtide or other suitable peptide substrate

Test inhibitor (e.g., JH-II-127) serially diluted in DMSO

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

384-well assay plates

Procedure:

Prepare a reaction mixture containing the LRRK2 enzyme and substrate in the kinase buffer.

Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well

plate.

Add 2 µL of the enzyme/substrate mixture to each well.

Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration

should be close to the Km for LRRK2.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay system according to the manufacturer's instructions.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (pS935)
This protocol outlines a method to assess the potency of an inhibitor in a cellular context by

measuring the phosphorylation of LRRK2 at Serine 935.

Materials:
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HEK293 cells stably overexpressing LRRK2 (Wild-Type or mutant)

Cell culture medium (e.g., DMEM with 10% FBS)

Test inhibitor (e.g., JH-II-127) serially diluted in DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

Western blot reagents and equipment

Procedure:

Plate the HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with increasing concentrations of the inhibitor or DMSO for a specified time

(e.g., 90 minutes).

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.
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Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935

signal to the total LRRK2 signal.
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Caption: LRRK2 Signaling Pathway and Point of Inhibition.
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Caption: In Vitro LRRK2 Kinase Assay Workflow.
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Caption: Cellular pS935 LRRK2 Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. JH-II-127 | LRRK2 Inhibitors: R&D Systems [rndsystems.com]

2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC
[pmc.ncbi.nlm.nih.gov]

3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the
Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. MLi-2 | LRRK2 | Tocris Bioscience [tocris.com]

6. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic
Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. medchemexpress.com [medchemexpress.com]

9. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-
arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for
Parkinson's disease and other diseases for which carriers are at increased risk - PMC
[pmc.ncbi.nlm.nih.gov]

11. neurologylive.com [neurologylive.com]

12. investors.denalitherapeutics.com [investors.denalitherapeutics.com]

13. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's
Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain
Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b608186?utm_src=pdf-body-img
https://www.benchchem.com/product/b608186?utm_src=pdf-custom-synthesis
https://www.rndsystems.com/products/jh-ii-127_6289
https://pmc.ncbi.nlm.nih.gov/articles/PMC3287420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3287420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9408223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9408223/
https://www.selleckchem.com/products/mli-2.html
https://www.tocris.com/products/mli-2_5756
https://pubmed.ncbi.nlm.nih.gov/26407721/
https://pubmed.ncbi.nlm.nih.gov/26407721/
https://www.researchgate.net/publication/282244221_MLi-2_a_Potent_Selective_and_Centrally_Active_Compound_for_Exploring_the_Therapeutic_Potential_and_Safety_of_LRRK2_Kinase_Inhibition
https://www.medchemexpress.com/MLi-2.html
https://pubmed.ncbi.nlm.nih.gov/22863203/
https://pubmed.ncbi.nlm.nih.gov/22863203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643380/
https://www.neurologylive.com/view/first-patient-treated-phase-2a-trial-investigational-biib122-lrrk2-associated-pd
https://investors.denalitherapeutics.com/node/10786/pdf
https://pubmed.ncbi.nlm.nih.gov/36807624/
https://pubmed.ncbi.nlm.nih.gov/36807624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4434483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4434483/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain
Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain
Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [benchmarking JH-II-127 against industry-standard
LRRK2 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608186#benchmarking-jh-ii-127-against-industry-
standard-lrrk2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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